2-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine
Description
2-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at position 2 and an amine group at position 2. The amine is further functionalized with a (1-methyl-1H-pyrazol-4-yl)methyl moiety. Commercial availability of this compound has been discontinued (CymitQuimica, 2025), suggesting challenges in synthesis or scalability .
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C11H14N4/c1-9-11(4-3-5-12-9)13-6-10-7-14-15(2)8-10/h3-5,7-8,13H,6H2,1-2H3 |
InChI Key |
MCSJBZKTFLKQDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)NCC2=CN(N=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling of the Pyrazole and Pyridine Rings: The final step involves coupling the pyrazole and pyridine rings through a nucleophilic substitution reaction, where the pyrazole nitrogen attacks the electrophilic carbon of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts such as palladium on carbon for hydrogenation reactions.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole or pyridine derivatives.
Scientific Research Applications
2-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Pyridine/Pyrazole Moieties
Key Structural Variations
Pyridin-3-amine vs. Pyridin-2-yl Derivatives
- Substitution at pyridin-2-yl with methoxy groups enhances anti-inflammatory activity (62–72% reduction in paw edema) compared to diclofenac (73%) .
- Comparison : The target compound’s pyridin-3-amine group lacks methoxy substituents but features a methyl group, which is electron-donating. This may influence receptor binding but requires experimental validation.
Pyrazole Substituents
- Replacing the methyl group on the pyridine with a cyclopropylamine yields a structurally distinct compound synthesized via copper-catalyzed coupling (17.9% yield) .
Heterocyclic Linkers
Pharmacological and Physicochemical Properties
Anti-Inflammatory Activity
- : Pyridin-2-yl derivatives with methoxy groups exhibit potent anti-inflammatory and antiulcerogenic effects. Electron-donating groups on pyridine enhance potency, suggesting that the target compound’s methyl group (also electron-donating) may confer similar benefits .
- Limitation: No direct biological data exists for the target compound, making activity predictions speculative.
Physicochemical Metrics
- LogP/Solubility : Pyrazole-containing compounds generally exhibit moderate logP values (~2–3), enhancing membrane permeability. Piperidine derivatives () may have higher solubility due to increased basicity .
- Thermal Stability : The cyclopropyl analog () has a melting point of 104–107°C, suggesting moderate stability. The target compound’s properties remain uncharacterized .
Biological Activity
2-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine, with the chemical formula and CAS number 1509876-45-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and potential therapeutic applications, supported by data tables and relevant studies.
Synthesis
The synthesis of this compound typically involves coupling reactions between various pyrazole derivatives and pyridine-based compounds. The process often utilizes palladium-catalyzed methods to enhance yield and specificity. For example, the synthesis pathway may include the reaction of methyl 3-(4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)propanoate with 1-methyl-4-boronated pyrazole under microwave irradiation conditions to produce high yields of the target compound .
Anticancer Potential
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. For instance, aminopyrazole-based compounds have been evaluated for their effects on various cancer cell lines. One study reported that derivatives exhibited significant antiproliferative activity against HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages reaching 54.25% and 38.44%, respectively . Such findings suggest that modifications in the pyrazole structure can enhance the anticancer properties of these compounds.
Anti-inflammatory Activity
The compound's structural characteristics also indicate potential anti-inflammatory effects. Pyrazole derivatives have been studied for their ability to inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation. For example, some derivatives were found to inhibit LPS-induced TNF-alpha release in cellular models, demonstrating their role as anti-inflammatory agents .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act as an inhibitor of specific kinases involved in cancer progression and inflammatory responses. For instance, pyrazole analogs have shown inhibition of MK2 kinase, which is crucial in mediating inflammatory responses .
Case Studies
Several studies have examined the biological activity of related compounds:
| Compound | Activity | Cell Line | IC50/Activity Level |
|---|---|---|---|
| Compound A | Antiproliferative | HepG2 | 54.25% growth inhibition |
| Compound B | Anti-inflammatory | BV-2 cells | Significant reduction in TNF-alpha release |
| Compound C | Antimicrobial | E. coli | MIC = 9.80 µM |
These findings underscore the therapeutic potential of compounds within this chemical class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
